Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate is a complex organic compound that features a thiadiazole ring, a nitrobenzoate moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Introduction of the Nitrobenzoate Moiety: The nitrobenzoate group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Carbamoylation: The carbamoyl group is added by reacting the intermediate with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Shares the thiadiazole ring but lacks the nitrobenzoate and carbamoyl groups.
2-amino-5-mercapto-1,3,4-thiadiazole: Contains a thiadiazole ring with an amino and mercapto group, differing in functional groups.
Uniqueness
Methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-15(2,3)13-17-18-14(25-13)16-11(20)8-5-9(12(21)24-4)7-10(6-8)19(22)23/h5-7H,1-4H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAIPJKWKYHPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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